molecular formula C8H9N3O2 B13310759 5-Amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile

5-Amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile

Cat. No.: B13310759
M. Wt: 179.18 g/mol
InChI Key: LDPXQPPEMHSJQW-UHFFFAOYSA-N
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Description

5-Amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile is a pyridinecarbonitrile derivative characterized by a 2-hydroxyethoxy group at the 6-position, an amino group at the 5-position, and a nitrile group at the 3-position (Fig. 1). This compound’s structure enables diverse interactions, including hydrogen bonding (via the amino and hydroxyethoxy groups) and π-stacking (aromatic ring), making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

5-amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile

InChI

InChI=1S/C8H9N3O2/c9-4-6-3-7(10)8(11-5-6)13-2-1-12/h3,5,12H,1-2,10H2

InChI Key

LDPXQPPEMHSJQW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)OCCO)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 5-Amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of 5-amino-2-pyridinecarbonitrile with ethylene glycol under acidic conditions . The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

5-Amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in synthetic chemistry.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile is not well-defined due to its primary use as a research chemical. its derivatives are known to interact with various molecular targets and pathways. For example, some derivatives have been shown to inhibit specific enzymes or receptors, leading to therapeutic effects in disease models . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the derivatives.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyridinecarbonitrile derivatives exhibit significant variability in substituent positions and functional groups, which critically influence their physicochemical properties and bioactivity. Below is a comparative analysis:

Compound Substituents Key Properties/Activities Reference
5-Amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile 5-NH₂, 6-OCH₂CH₂OH, 3-CN Potential MtGS inhibition (inferred from structural analogs); moderate polarity due to -OH and -NH₂ groups
Compound 28 (from ) 3-butylamino, 4-OCH₂CH₂OH, 3-CN MtGS inhibition (IC₅₀ = 4.9 µM); lacks meta-H bond donor but retains activity
6-Chloro-5-methoxy-3-pyridinecarbonitrile 6-Cl, 5-OCH₃, 3-CN Electron-withdrawing Cl and OCH₃ enhance electrophilicity; potential agrochemical intermediate
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile 5-NH₂, 3-CF₃, 2-CN High lipophilicity (CF₃ group); used as an intermediate in apalutamide synthesis
4-(4-Nitrophenyl)pyrazolo[3,4-b]pyridine-5-carbonitrile 4-(4-NO₂C₆H₄), 3-CH₃, 1-C₆H₅ Antimicrobial activity; nitro group enhances redox reactivity

Key Observations :

  • Substituent Position: The 2-hydroxyethoxy group in the target compound’s para-position (relative to the nitrile) is interchangeable with other polar groups (e.g., alkylamino, methoxy) without significant activity loss in MtGS inhibition .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity at the nitrile carbon, enhancing reactivity in nucleophilic additions . In contrast, the target compound’s hydroxyethoxy group provides moderate polarity, balancing solubility and membrane permeability.
  • Biological Activity : Pyridinecarbonitriles with para-substituted polar groups (e.g., 2-hydroxyethoxy, methoxy) show consistent MtGS inhibition, suggesting the para-position is optimal for target engagement . Nitro or trifluoromethyl substituents, while enhancing reactivity, may reduce bioavailability due to excessive lipophilicity .

Biological Activity

5-Amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12N4O2
  • Molecular Weight : 220.23 g/mol
  • IUPAC Name : 5-amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile

The compound features a pyridine ring substituted with an amino group, a hydroxylated ethoxy group, and a cyano group, contributing to its diverse biological activity.

The biological activity of 5-Amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, which are crucial in various metabolic pathways.
  • Cellular Uptake : The presence of the hydroxyl group enhances solubility and cellular uptake, facilitating its interaction with intracellular targets.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that 5-Amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile displays significant antimicrobial properties against various pathogens. In vitro studies have shown:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro assays conducted on cancer cell lines have revealed promising anticancer activity. The compound was tested against several cancer types:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)20

These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various derivatives of pyridine compounds, including 5-Amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile. The results demonstrated that modifications to the hydroxyl and amino groups significantly enhanced antimicrobial potency against Gram-positive and Gram-negative bacteria.
  • Anticancer Mechanism Investigation :
    Another research project focused on the mechanism by which this compound induces apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with 5-Amino-6-(2-hydroxyethoxy)pyridine-3-carbonitrile led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, indicating a potential mechanism for its anticancer effects.

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